Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate
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Overview
Description
Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate typically involves multiple steps, starting with the preparation of the pyrazole ringThe final step involves the formation of the ester linkage through a condensation reaction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester used as a solvent and in various chemical reactions.
Methyl butyrate: Another ester with similar functional groups but different structural features.
tert-Butyl acetate: Shares the tert-butyl group but differs in the rest of the structure.
Uniqueness
Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate is unique due to its complex structure, which combines multiple functional groups and substituents.
Properties
CAS No. |
1017779-00-8 |
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Molecular Formula |
C26H39N5O4 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
ethyl 2-[[[2-[[5-tert-butyl-2-(2,4-dimethylphenyl)pyrazol-3-yl]amino]-2-oxoethyl]-(2-methylpropyl)carbamoyl]amino]acetate |
InChI |
InChI=1S/C26H39N5O4/c1-9-35-24(33)14-27-25(34)30(15-17(2)3)16-23(32)28-22-13-21(26(6,7)8)29-31(22)20-11-10-18(4)12-19(20)5/h10-13,17H,9,14-16H2,1-8H3,(H,27,34)(H,28,32) |
InChI Key |
VWKIHXVTGNJLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)N(CC(C)C)CC(=O)NC1=CC(=NN1C2=C(C=C(C=C2)C)C)C(C)(C)C |
Origin of Product |
United States |
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